molecular formula C9H10N2S2 B1302065 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine CAS No. 436152-83-9

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Cat. No.: B1302065
CAS No.: 436152-83-9
M. Wt: 210.3 g/mol
InChI Key: SKDWLGWJNNTNGX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both a thiophene and a thiazole ring. Thiophene is a five-membered ring containing sulfur, while thiazole is a five-membered ring containing both sulfur and nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Friedel–Crafts acylation of 2,5-dimethylthiophene with an appropriate acyl chloride, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific kinases or modulate receptor activity . The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDWLGWJNNTNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374437
Record name 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436152-83-9
Record name 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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